2-(2-Chloroethoxy)benzoic acid
Description
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-(2-chloroethoxy)benzoic acid |
InChI |
InChI=1S/C9H9ClO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H,11,12) |
InChI Key |
KYTGNFGTZWJTLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCCCl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethoxy Group
The chlorine atom in the 2-chloroethoxy group is susceptible to nucleophilic substitution (S<sub>N</sub>2) reactions. The reaction proceeds under mild conditions due to the electron-withdrawing effect of the adjacent oxygen atom.
Reagents, Conditions, and Products
Mechanism :
-
Nucleophilic attack on the chloroethoxy carbon.
-
Departure of the chloride ion.
-
Formation of the substituted product.
Decarboxylation
The carboxylic acid group undergoes decarboxylation at elevated temperatures, forming 2-(2-chloroethoxy)benzene.
Experimental Observations
| Condition | Product | Yield | Source |
|---|---|---|---|
| 200°C, 2h (thermal) | 2-(2-Chloroethoxy)benzene + CO<sub>2</sub> | 75% | |
| CuO catalyst, 180°C, 3h | 2-(2-Chloroethoxy)benzene + CO<sub>2</sub> | 88% |
Formation of Acid Chlorides
The carboxylic acid group reacts with thionyl chloride (SOCl<sub>2</sub>) to form the corresponding acid chloride, 2-(2-chloroethoxy)benzoyl chloride.
Reaction Pathway
-
Step 1 : Protonation of the hydroxyl group by SOCl<sub>2</sub>.
-
Step 2 : Formation of a chlorosulfite intermediate.
-
Step 3 : Nucleophilic displacement by chloride to yield the acid chloride .
Conditions :
Esterification
The carboxylic acid reacts with alcohols to form esters, facilitated by acid catalysis.
Example Reaction
| Alcohol | Catalyst | Conditions | Product | Source |
|---|---|---|---|---|
| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux, 6h | Methyl 2-(2-chloroethoxy)benzoate | |
| Ethanol | PTSA | Toluene, 100°C, 5h | Ethyl 2-(2-chloroethoxy)benzoate |
Oxidation
The ethoxy chain can be oxidized to a carbonyl group under strong oxidizing conditions:
-
Reagent : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>.
-
Product : 2-(2-Chloroacetoxy)benzoic acid.
Reduction
The carboxylic acid group is reduced to a primary alcohol using LiAlH<sub>4</sub>:
-
Product : 2-(2-Chloroethoxy)benzyl alcohol.
Ring-Directed Electrophilic Substitution
The electron-withdrawing carboxylic acid group directs electrophilic substitution to the meta position.
Nitration Example
| Nitrating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2h | 5-Nitro-2-(2-chloroethoxy)benzoic acid | 62% |
Hydrolysis of the Chloroethoxy Group
Under basic conditions, the chloroethoxy group hydrolyzes to a hydroxyl group:
-
Reagent : NaOH (10% aq.), 80°C, 4h.
-
Product : 2-(2-Hydroxyethoxy)benzoic acid.
Comparison with Similar Compounds
Key Properties :
- LogP : 1.78 (moderate lipophilicity) .
- Synthesis : Typically prepared via esterification or Schotten-Baumann acylation .
Comparison with Structurally Similar Compounds
2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH₂Cl)
- Molecular Formula : C₁₅H₁₁ClO₄
- Molecular Weight : 290.70 g/mol
- Substituent : Chloromethyl (–CH₂Cl) group at the meta position.
- Key Differences :
- Toxicity : Exhibits significantly reduced gastric mucosal toxicity compared to aspirin (ASA) in rat models, making it a safer anti-inflammatory agent .
- Pharmacological Activity : Demonstrated potent analgesic and antiplatelet activity in LPS-induced inflammation models .
- Formulation : Successfully formulated into tablets with optimized dissolution profiles using linear and quadratic models .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Molecular Formula: C₁₁H₁₁NO₅
- Molecular Weight : 237.21 g/mol
- Substituent : Ethoxy-oxoacetamido (–NHCOCOOEt) group.
- Key Differences: Crystallography: Forms planar molecular chains via O–H⋯O and C–H⋯O hydrogen bonds in a triclinic crystal system . Synthesis: Prepared via alkylation of 2-aminobenzoic acid with ethyl chlorooxoacetate in tetrahydrofuran .
4-[2-(Acetylamino)ethoxy]benzoic Acid
- Molecular Formula : C₁₁H₁₂N₂O₄
- Molecular Weight : 236.22 g/mol
- Substituent: Acetylaminoethoxy (–OCH₂CH₂NHCOCH₃) group.
- Key Differences: Synthesis: Derived from Williamson ether synthesis using 4-(2-chloroethoxy)benzoic acid and acetamide . Applications: Potential as a corrosion inhibitor or bioactive scaffold due to the amino group .
2-Ethoxybenzoic Acid
- Molecular Formula : C₉H₁₀O₃
- Molecular Weight : 166.17 g/mol
- Substituent : Simple ethoxy (–OCH₂CH₃) group.
- Key Differences :
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Chloroethoxy vs.
- Ethoxy vs. Acetylaminoethoxy: The ethoxy group in simpler analogs (e.g., 2-ethoxybenzoic acid) lacks the hydrogen-bonding capacity of acetylaminoethoxy, resulting in lower binding affinity to biological targets .
Preparation Methods
Reaction Mechanism and Substrate Selection
The copper-assisted nucleophilic aromatic substitution (NAS) method, adapted from US Patent 6,288,271, involves replacing a halogen atom on the benzoic acid ring with a 2-chloroethoxy group. This approach is highly effective for ortho-substituted derivatives due to the activating effect of the carboxylic acid group. The general reaction proceeds as follows:
The halogen atom (bromine or iodine) at the ortho position acts as a leaving group, while sodium 2-chloroethoxide, generated in situ from 2-chloroethanol and sodium hydride, serves as the nucleophile. Copper(I) iodide catalyzes the substitution by stabilizing the transition state through coordination.
Industrial-Scale Procedure
A representative protocol from Example 1 of US Patent 6,288,271 involves:
-
Reagent Preparation : Sodium 2-chloroethoxide is synthesized by reacting 2-chloroethanol (0.25 mol) with sodium hydride (0.25 mol) in dry N,N-dimethylformamide (DMF) under nitrogen.
-
Substitution Reaction : 2-Bromobenzoic acid (0.13 mol) and CuI (0.13 mol) are added to the reaction mixture, which is heated to 110–115°C for 2 hours.
-
Workup : The mixture is cooled, quenched with ice-cold hydrochloric acid, and extracted with dichloromethane. The product precipitates at pH 1 and is recrystallized from ethanol/water.
Challenges and Optimizations
-
Byproduct Formation : Residual copper salts require careful removal via alkaline washing and Celite filtration.
-
Solvent Choice : Polar aprotic solvents like DMF or N-methylpyrrolidone (NMP) enhance reaction rates by stabilizing ionic intermediates.
-
Temperature Control : Prolonged heating above 120°C promotes decarboxylation, reducing yield.
Mitsunobu Etherification of 2-Hydroxybenzoic Acid
Reaction Design
The Mitsunobu reaction couples 2-hydroxybenzoic acid (salicylic acid) with 2-chloroethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh). This method is advantageous for its mild conditions and high stereochemical fidelity:
Experimental Protocol
Adapted from analogous etherification studies:
-
Reagent Mixing : Salicylic acid (10 mmol), 2-chloroethanol (12 mmol), DEAD (12 mmol), and PPh (12 mmol) are dissolved in tetrahydrofuran (THF).
-
Reaction Execution : The mixture is stirred at 25°C for 24 hours under nitrogen.
-
Purification : The solvent is evaporated, and the residue is chromatographed on silica gel (ethyl acetate/hexane = 1:3).
Yield : 68–72% (estimated from similar Mitsunobu etherifications).
Limitations
-
Cost : DEAD and PPh are expensive, limiting large-scale applications.
-
Byproducts : Triphenylphosphine oxide necessitates extensive purification.
Williamson Ether Synthesis
Alkylation of 2-Hydroxybenzoic Acid
Williamson synthesis involves deprotonating salicylic acid with a strong base (e.g., KCO) and reacting it with 1-chloro-2-iodoethane:
Procedure and Yield
-
Base Activation : Salicylic acid (10 mmol) and KCO (20 mmol) are stirred in DMF at 60°C for 1 hour.
-
Alkylation : 1-Chloro-2-iodoethane (12 mmol) is added dropwise, and heating continues for 12 hours.
-
Isolation : The mixture is filtered, acidified to pH 2, and extracted with ethyl acetate.
Yield : 65–70% (based on analogous Williamson reactions).
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Copper-catalyzed NAS | 78–81% | 2–4 hours | Moderate | High |
| Mitsunobu | 68–72% | 24 hours | High | Low |
| Williamson | 65–70% | 12–18 hours | Low | Moderate |
Key Observations :
-
The copper-mediated method offers the best balance of yield and scalability for industrial production.
-
Mitsunobu etherification is preferred for small-scale, high-purity applications despite its cost.
-
Williamson synthesis is cost-effective but suffers from longer reaction times and moderate yields.
Industrial Applications and Process Optimization
Large-Scale Production Considerations
Q & A
Q. How can researchers validate purity and quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
